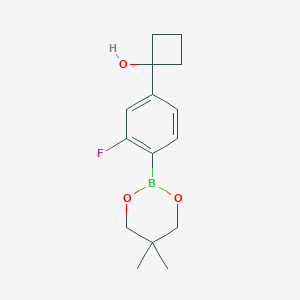
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol is a complex organic compound with a unique structure that includes a cyclobutanol ring, a fluorophenyl group, and a dioxaborinan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol typically involves multiple steps:
Formation of the Dioxaborinan Moiety: This step involves the reaction of a boronic acid derivative with a diol to form the dioxaborinan ring.
Introduction of the Fluorophenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a fluorophenyl boronic acid reacts with a suitable aryl halide.
Cyclobutanol Ring Formation: The final step involves the formation of the cyclobutanol ring, which can be achieved through a cyclization reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol involves its interaction with specific molecular targets. The dioxaborinan moiety can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the cyclobutanol ring can provide structural stability.
Comparaison Avec Des Composés Similaires
- 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclobutanol
- 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxyphenyl)cyclobutanol
Comparison: 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it distinct from its non-fluorinated analogs .
Propriétés
Numéro CAS |
1467060-17-8 |
|---|---|
Formule moléculaire |
C15H20BFO3 |
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl]cyclobutan-1-ol |
InChI |
InChI=1S/C15H20BFO3/c1-14(2)9-19-16(20-10-14)12-5-4-11(8-13(12)17)15(18)6-3-7-15/h4-5,8,18H,3,6-7,9-10H2,1-2H3 |
Clé InChI |
IHRQBZLVCPSMJT-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C3(CCC3)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B8595248.png)
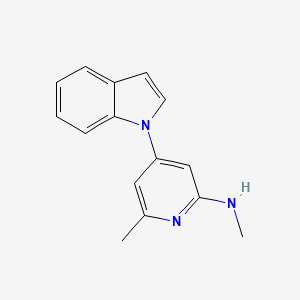
![3-Formyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B8595261.png)
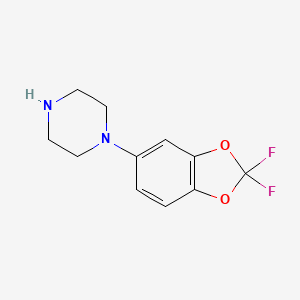
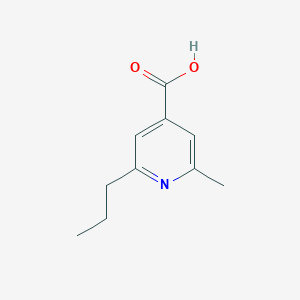
![Dimethyl {[4-(methanesulfonyl)phenyl]methyl}phosphonate](/img/structure/B8595281.png)
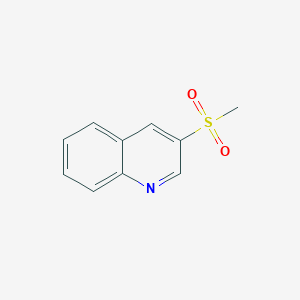
![[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid](/img/structure/B8595287.png)
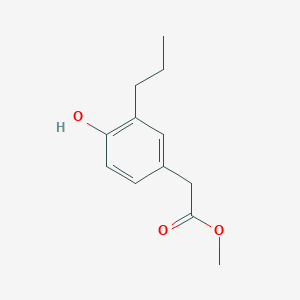
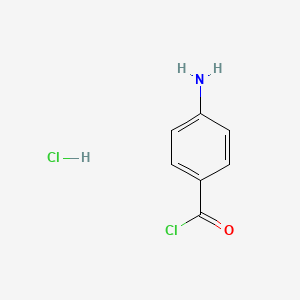
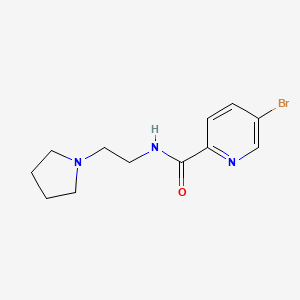
![2-{4-[(4-Chloroanilino)methyl]phenoxy}propan-1-ol](/img/structure/B8595325.png)
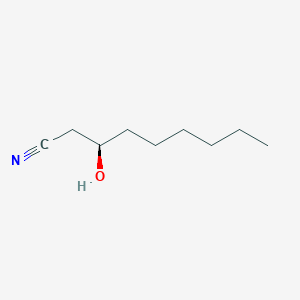
![2,3-Dimethylene-1-phenyl-9-oxa-bicyclo[3.3.1]nonane](/img/structure/B8595335.png)
